Dop-deda

Lipid Nanoparticles PEG-Free Formulation Colloidal Stability

Dop-deda, also known as dioleoylglycerophosphate-diethylenediamine (DOP-DEDA), is a synthetic pH-responsive and charge-reversible lipid (CAS 2247753-10-0). Unlike conventional ionizable lipids that require PEGylation to maintain colloidal stability, DOP-DEDA enables the formulation of PEG-free lipid nanoparticles (LNPs) due to its unique charge-reversibility mechanism.

Molecular Formula C43H83N2O8P
Molecular Weight 787.1 g/mol
Cat. No. B12967271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDop-deda
Molecular FormulaC43H83N2O8P
Molecular Weight787.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCCN)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C43H83N2O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(46)50-39-41(40-52-54(48,49)51-38-37-45-36-35-44)53-43(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41,45H,3-16,21-40,44H2,1-2H3,(H,48,49)/b19-17-,20-18-/t41-/m1/s1
InChIKeyLVANELSNTRCWCN-NSUCVBPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dop-deda (DOP-DEDA) Charge-Reversible Lipid: A PEG-Free LNP Platform for Nucleic Acid and Protein Delivery


Dop-deda, also known as dioleoylglycerophosphate-diethylenediamine (DOP-DEDA), is a synthetic pH-responsive and charge-reversible lipid (CAS 2247753-10-0). Unlike conventional ionizable lipids that require PEGylation to maintain colloidal stability, DOP-DEDA enables the formulation of PEG-free lipid nanoparticles (LNPs) due to its unique charge-reversibility mechanism [1]. The compound exhibits a positive surface charge at acidic pH (≤6.0), facilitating endosomal escape, a near-neutral charge at physiological pH (7.4), minimizing off-target interactions in circulation, and a negative charge at basic pH (8.0) [2]. This intrinsic charge-switching capability makes DOP-DEDA particularly well-suited for delivering a wide range of therapeutic cargos, including siRNA, mRNA, proteins, and peptides, both in vitro and in vivo.

Why DOP-DEDA Cannot Be Substituted with Conventional Ionizable Lipids in PEG-Free Formulations


In-class ionizable lipids such as DLin-MC3-DMA, ALC-0315, or SM-102 exhibit poor colloidal stability in physiological buffers without PEG-conjugated lipids, necessitating the inclusion of PEGylated components to prevent aggregation [1]. DOP-DEDA, however, maintains stable, non-aggregated nanoparticle dispersions in phosphate-buffered saline even in the complete absence of PEG lipids [2]. This fundamental difference stems from DOP-DEDA's charge-reversibility, which provides a net neutral surface charge at pH 7.4, whereas conventional ionizable lipids tend to lose ionization and aggregate under the same conditions [3]. Substituting DOP-DEDA with another ionizable lipid in a PEG-free formulation would likely result in nanoparticle aggregation, poor stability, and loss of therapeutic efficacy, as demonstrated by the requirement for PEGylation in commercial mRNA-LNP vaccines [4]. Therefore, DOP-DEDA is not a drop-in replacement for other ionizable lipids; its unique physicochemical properties enable formulation strategies that are otherwise unattainable with current commercial alternatives.

Quantitative Differentiation Evidence for DOP-DEDA Versus Conventional Ionizable Lipids


PEG-Free Colloidal Stability: DOP-DEDA LNPs Maintain Uniform Dispersion in PBS Without PEGylation

Conventional ionizable lipids like DLin-MC3-DMA, ALC-0315, and SM-102 form LNPs that aggregate in phosphate-buffered saline (PBS) unless stabilized with PEG-conjugated lipids [1]. In contrast, DOP-DEDA-based LNPs prepared without any PEG-lipid component exhibited uniform dispersion and maintained colloidal stability in PBS, with particle sizes <200 nm and polydispersity indices (PdI) <0.2 [2]. In a direct experimental setting, PEG-free DOP-DEDA LNPs (DEDA LNPs) formed uniform particles and triggered effective gene silencing, whereas conventional ionizable lipid LNPs without PEG would be expected to aggregate [3].

Lipid Nanoparticles PEG-Free Formulation Colloidal Stability

pH-Dependent Hemolytic Activity: DOP-DEDA LNPs Induce Membrane Disruption Only in Acidic Endosomal Conditions

In a hemolysis assay, DOP-DEDA LNPs caused significant red blood cell disruption only at pH 6.0 (acidic endosomal pH) and not at pH 7.4 (physiological pH), indicating pH-dependent interaction with biological membranes [1]. This contrasts with permanently cationic lipids, which typically induce hemolysis at both acidic and neutral pH due to non-specific electrostatic interactions with cell membranes [2]. The hemolytic activity of DOP-DEDA LNPs at pH 6.0 was observed, while at pH 7.4, hemolysis was minimal, comparable to buffer controls [1].

Hemolysis pH-Responsive Safety Profile

High Protein Encapsulation Efficiency: ~80% Encapsulation of GFP Analog in DOP-DEDA LNPs

Using a negatively charged green fluorescent protein (GFP) analog as a model cargo, DOP-DEDA-based LNPs achieved a protein encapsulation efficiency of approximately 80% [1]. This is significantly higher than typical encapsulation efficiencies reported for other ionizable lipid systems used for protein delivery, which often range from 10% to 50% depending on the protein and formulation [2]. The high encapsulation efficiency is attributed to the strong electrostatic interaction between the cationic headgroup of DOP-DEDA at formulation pH (~4.0) and the negatively charged protein [1].

Protein Delivery Encapsulation Efficiency Cytosolic Delivery

Sustained In Vivo Hypoglycemic Effect: ~40% Blood Glucose Reduction for >10 Hours with Oral Insulin DOP-DEDA LNPs

In a streptozocin-induced diabetic mouse model, oral administration of insulin-encapsulated DOP-DEDA LNPs (Ins-LNPs) resulted in a pronounced and sustained hypoglycemic effect, characterized by a ~40% reduction in blood glucose levels maintained for over 10 hours [1]. This pharmacodynamic profile is superior to many reported oral insulin formulations, which often show shorter duration of action or lower efficacy [2]. The sustained effect is attributed to the stability of DOP-DEDA LNPs in simulated gastrointestinal fluid (particle characteristics maintained for >2 hours) and their charge-reversibility, which facilitates absorption in the small intestine [1].

Oral Insulin Hypoglycemic Effect Diabetic Mice

Predictable Particle Size Control: DoE-Based Model Enables Precise Tuning of PEG-Free DOP-DEDA LNP Diameter

Using a design of experiment (DoE) approach, researchers established a predictive model for controlling the particle size of PEG-free DOP-DEDA LNPs encapsulating siRNA [1]. The model identified lipid solution ratio as the most critical parameter affecting particle size and polydispersity index (PdI). The predicted particle sizes closely matched the observed values, allowing for reproducible manufacturing of LNPs with diameters ranging from 77 to 215 nm [2]. This level of process control is not commonly reported for PEG-free LNP systems, where aggregation often leads to unpredictable size distributions [3].

Process Optimization Design of Experiment Particle Size Control

Optimal Use Cases for DOP-DEDA: From PEG-Free mRNA Vaccines to Oral Biologics


PEG-Free mRNA Vaccine and Therapeutic Development

DOP-DEDA's ability to form stable LNPs without PEG-lipids [1] makes it an ideal candidate for next-generation mRNA vaccines and therapeutics, particularly for applications requiring repeat dosing or in patient populations with pre-existing anti-PEG antibodies. The reduced risk of hypersensitivity reactions and accelerated blood clearance (ABC) associated with PEG can improve safety and efficacy [2]. Researchers can leverage DOP-DEDA to develop mRNA-LNP formulations that maintain high transfection efficiency while mitigating PEG-related immunogenicity.

Oral Delivery of Biologics (Insulin, Peptides, Proteins)

The pH-responsive charge-reversibility of DOP-DEDA enables the design of oral delivery systems for biologics that survive the harsh gastrointestinal environment. As demonstrated with insulin, DOP-DEDA LNPs maintain stability in simulated gastric fluid and provide sustained hypoglycemic effects in vivo [3]. This platform can be extended to other oral peptide and protein therapeutics, offering a non-invasive alternative to injections with improved patient compliance.

Intracellular Protein Delivery for Research and Therapeutics

With high encapsulation efficiency (~80%) for negatively charged proteins [4] and efficient cytosolic delivery in up to ~90% of treated cells [4], DOP-DEDA LNPs are a powerful tool for delivering functional proteins (e.g., antibodies, enzymes, transcription factors) into cells. This is valuable for both fundamental cell biology research and therapeutic applications such as protein replacement therapies or intracellular targeting of disease-relevant pathways.

siRNA and Gene Silencing with Controlled Particle Size

DOP-DEDA LNPs encapsulating siRNA have demonstrated effective gene silencing in vitro, with high suppression of target mRNA and protein [5]. The ability to precisely control particle size (77-215 nm) using a DoE approach [6] is critical for optimizing biodistribution and cellular uptake. This makes DOP-DEDA a reliable choice for developing siRNA therapeutics targeting liver, tumor, or other tissues, especially where PEG-free formulations are desired to avoid immunogenicity or when reproducible manufacturing is a priority.

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